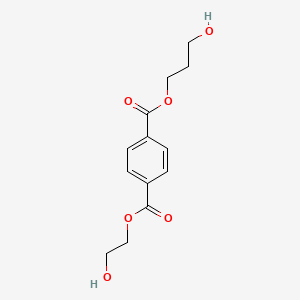
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is an organic compound with the molecular formula C12H14O6 It is a derivative of benzene-1,4-dicarboxylate, featuring hydroxyethyl and hydroxypropyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate typically involves the esterification of benzene-1,4-dicarboxylic acid with 2-hydroxyethanol and 3-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl and hydroxypropyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学的研究の応用
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate has several applications in scientific research:
Materials Science: It can be used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
作用機序
The mechanism of action of 2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate depends on its specific application. In polymerization reactions, the hydroxyethyl and hydroxypropyl groups can react with other monomers to form long polymer chains. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
類似化合物との比較
Similar Compounds
Bis(3-hydroxypropyl) benzene-1,4-dicarboxylate: Similar structure but with two hydroxypropyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Bis(hydroxyethyl) terephthalate: Contains two hydroxyethyl groups instead of one hydroxyethyl and one hydroxypropyl group.
Uniqueness
2-Hydroxyethyl 3-hydroxypropyl benzene-1,4-dicarboxylate is unique due to the presence of both hydroxyethyl and hydroxypropyl groups, which can impart different chemical and physical properties compared to compounds with two identical hydroxyalkyl groups.
特性
CAS番号 |
807624-85-7 |
|---|---|
分子式 |
C13H16O6 |
分子量 |
268.26 g/mol |
IUPAC名 |
4-O-(2-hydroxyethyl) 1-O-(3-hydroxypropyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H16O6/c14-6-1-8-18-12(16)10-2-4-11(5-3-10)13(17)19-9-7-15/h2-5,14-15H,1,6-9H2 |
InChIキー |
AFEOMLOKHFGVNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)OCCCO)C(=O)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Dimethyl(phenyl)silyl]-1-(trimethylsilyl)pent-1-yn-3-ol](/img/structure/B14205159.png)

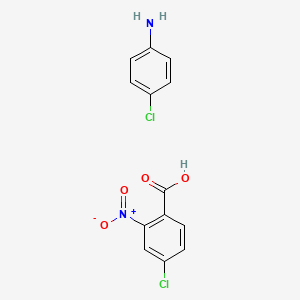
![Phenyl 5-bromo-2-[(4-propoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14205167.png)
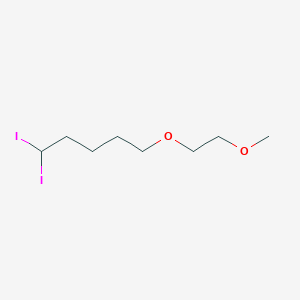
![2-Bromo-N-[2-(5-chloro-3-fluoropyridin-2-yl)ethyl]benzamide](/img/structure/B14205175.png)
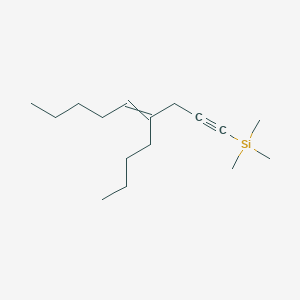
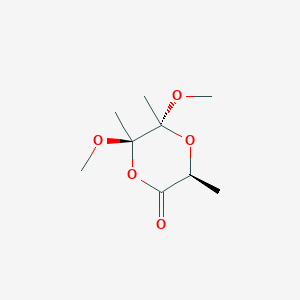
![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
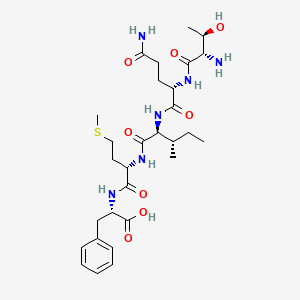
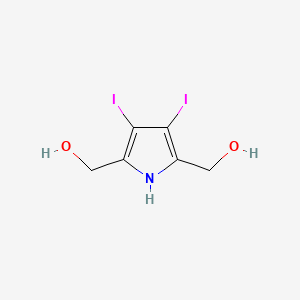
![1-Iodo-4-[(methanesulfinyl)methyl]benzene](/img/structure/B14205208.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)

